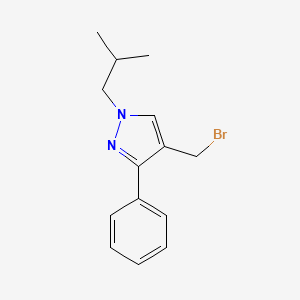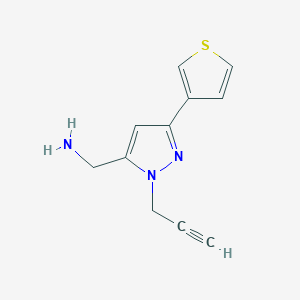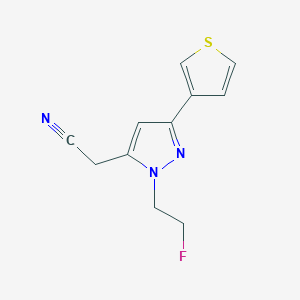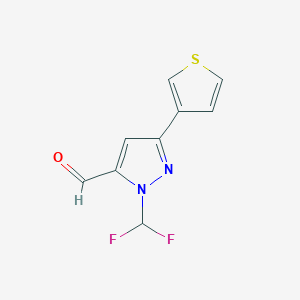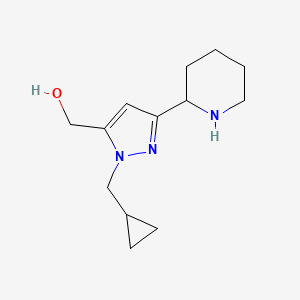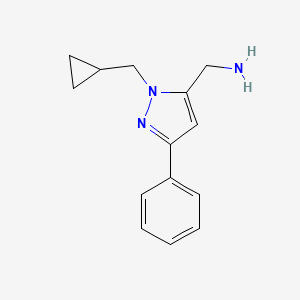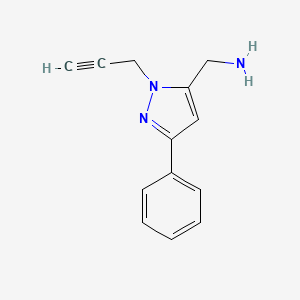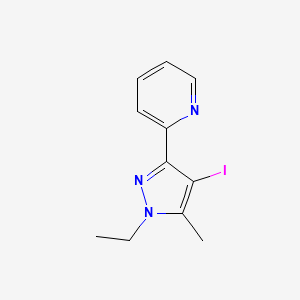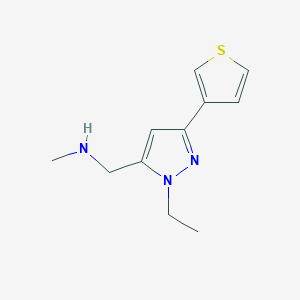![molecular formula C11H16N4O B1479700 2-(Ciclopropilmetil)-2,4,6,7-tetrahidropirano[4,3-c]pirazol-3-carboximidamida CAS No. 2097968-22-2](/img/structure/B1479700.png)
2-(Ciclopropilmetil)-2,4,6,7-tetrahidropirano[4,3-c]pirazol-3-carboximidamida
Descripción general
Descripción
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
Los derivados de pirazol son cruciales en la síntesis de moléculas orgánicas más complejas. Sirven como intermediarios en la construcción de diversos sistemas heterocíclicos que son esenciales en la industria farmacéutica y la ciencia de los materiales. La diversidad estructural de los pirazoles, incluyendo nuestro compuesto de interés, permite la síntesis de una amplia gama de moléculas biológicamente activas .
Química Medicinal
En química medicinal, los núcleos de pirazol se utilizan a menudo para crear farmacóforos: partes de una molécula responsables de su acción biológica. Debido a sus características estructurales, como la presencia de dos átomos de nitrógeno adyacentes, los pirazoles pueden interactuar con diversos objetivos biológicos, lo que lleva a posibles aplicaciones terapéuticas .
Propiedades Fotofísicas
Los pirazoles exhiben excepcionales propiedades fotofísicas debido a su naturaleza heteroaromática. Esto los hace adecuados para su uso en el desarrollo de materiales ópticos, incluidos los marcadores y sensores fluorescentes. El compuesto específico en cuestión podría explorarse por sus propiedades fotofísicas y posibles aplicaciones en tecnologías de imagen .
Actividades Biológicas
La actividad biológica de los derivados de pirazol depende en gran medida de sus grupos sustituyentes. Se ha encontrado que exhiben una variedad de actividades biológicas, incluidas propiedades antimicrobianas, antiinflamatorias y anticancerígenas. La investigación sobre las actividades específicas de “2-(Ciclopropilmetil)-2,4,6,7-tetrahidropirano[4,3-c]pirazol-3-carboximidamida” podría conducir a nuevos agentes terapéuticos .
Tautomería y Reactividad
Los pirazoles son conocidos por exhibir tautomería, un fenómeno que puede influir en su reactividad. Esta propiedad es significativa en las estrategias sintéticas donde están involucrados los pirazoles, ya que afecta el resultado de las reacciones químicas. Comprender el comportamiento tautomérico de nuestro compuesto podría proporcionar información sobre su reactividad y aplicaciones en la síntesis .
Síntesis Heterocíclica
Los derivados de pirazol se utilizan ampliamente como precursores en la síntesis de sistemas heterocíclicos condensados, como las pirazolo[1,5-a]pirimidinas. Estos sistemas tienen relevancia en el campo farmacéutico, y el compuesto en cuestión podría ser un precursor valioso en la síntesis de estas y otras moléculas heterocíclicas .
Mecanismo De Acción
- Pyrazoles, including our compound, often act as weak bases or acids, with their strength influenced by substituent groups. The two adjacent nitrogen atoms in the heteroaromatic five-membered ring (one pyrrole-type and one pyridine-type) allow for diverse variations and valuable properties .
Target of Action
Análisis Bioquímico
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as p38 MAP kinase, which is involved in inflammatory responses and cell signaling pathways . Additionally, it interacts with proteins involved in cell cycle regulation, such as P21, leading to cell cycle arrest in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases and cancer.
Cellular Effects
The effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest by upregulating the expression of P21, a cyclin-dependent kinase inhibitor . This leads to the inhibition of cell proliferation and the induction of apoptosis. Furthermore, the compound influences cell signaling pathways, such as the MAPK pathway, which is crucial for cell growth and differentiation . These cellular effects underscore the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide involves its binding interactions with specific biomolecules. This compound binds to the ATP-binding pocket of p38 MAP kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in inflammation and cell proliferation . Additionally, it interacts with the P21 protein, enhancing its stability and activity, which leads to cell cycle arrest . These molecular interactions provide insights into the compound’s therapeutic potential and its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound has a durable effect on cellular function, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide vary with different dosages in animal models. At lower dosages, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, the compound binds to intracellular proteins, which influence its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and cell cycle regulation . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(13)10-8-6-16-4-3-9(8)14-15(10)5-7-1-2-7/h7H,1-6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTVAPUBCCCMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



